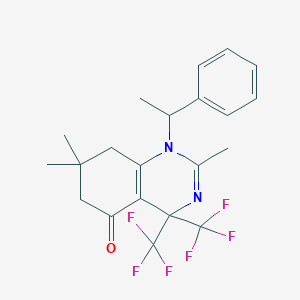![molecular formula C30H26I2N2O4 B15022125 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with methoxy, nitrilo, and iodo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxybiphenyl and an appropriate halide.
Introduction of Nitrilo Groups: The nitrilo groups are introduced via a Schiff base reaction, where the biphenyl compound reacts with an aldehyde in the presence of a base.
Iodination: The final step involves the iodination of the phenol groups using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions can target the nitrilo groups, converting them to amines.
Substitution: The iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and optimization.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrilo and iodo groups could play a role in binding interactions, while the biphenyl core provides structural stability.
類似化合物との比較
Similar Compounds
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(4-methylphenol): Similar structure but lacks the iodo groups.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-chloro-4-methylphenol): Similar structure with chloro substituents instead of iodo.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-bromo-4-methylphenol): Similar structure with bromo substituents instead of iodo.
Uniqueness
The presence of iodo groups in 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) imparts unique reactivity and potential for further functionalization. Iodo groups are larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions.
特性
分子式 |
C30H26I2N2O4 |
|---|---|
分子量 |
732.3 g/mol |
IUPAC名 |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O4/c1-17-9-21(29(35)23(31)11-17)15-33-25-7-5-19(13-27(25)37-3)20-6-8-26(28(14-20)38-4)34-16-22-10-18(2)12-24(32)30(22)36/h5-16,35-36H,1-4H3 |
InChIキー |
JPSPXZFDAHWLNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)

![N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide](/img/structure/B15022133.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15022134.png)

